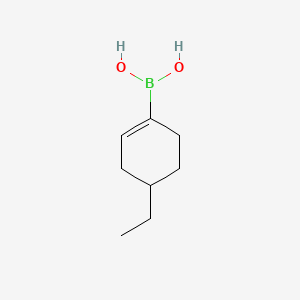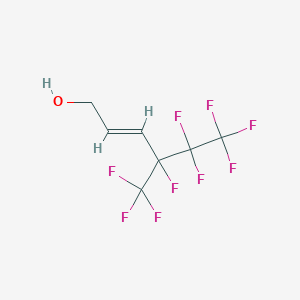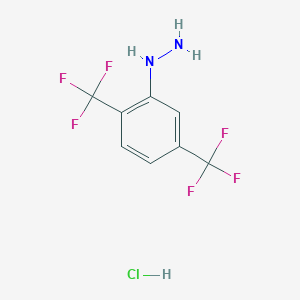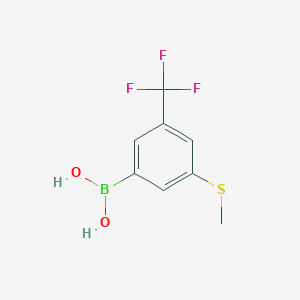
(6-Oxo-6,9-dihydro-1H-purin-8-ylsulfanyl)-acetic acid
Übersicht
Beschreibung
(6-Oxo-6,9-dihydro-1H-purin-8-ylsulfanyl)-acetic acid, also known as 6-oxo-ODA or 6-oxo-ODPA, is an organic compound that has been studied for its potential applications in scientific research. 6-oxo-ODA is a derivative of the amino acid ornithine and is structurally similar to the amino acid arginine. 6-oxo-ODA has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of arginine on cell signaling pathways. In
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the compound (6-Oxo-6,9-dihydro-1H-purin-8-ylsulfanyl)-acetic acid is Dihydropteroate synthase (DHPS) . DHPS is an enzyme of the folate biosynthesis pathway, which plays a crucial role in the formation of 7,8-dihydropteroate (DHPt) from 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA) .
Mode of Action
This compound interacts with DHPS, inhibiting its function . This interaction disrupts the formation of DHPt, a critical step in the folate biosynthesis pathway .
Biochemical Pathways
The compound this compound affects the folate biosynthesis pathway . By inhibiting DHPS, it prevents the formation of DHPt from DHPPP and pABA . This disruption can have downstream effects on various biological processes that rely on folate, such as DNA synthesis and repair, methylation, and amino acid synthesis.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the folate biosynthesis pathway . This can lead to a decrease in the availability of folate, impacting various biological processes such as DNA synthesis and repair, methylation, and amino acid synthesis.
Biochemische Analyse
Biochemical Properties
(6-Oxo-6,9-dihydro-1H-purin-8-ylsulfanyl)-acetic acid plays a crucial role in biochemical reactions, particularly in the inhibition of dihydropteroate synthase (DHPS), an enzyme involved in the folate biosynthesis pathway. DHPS catalyzes the formation of 7,8-dihydropteroate from 6-hydroxymethyl-7,8-dihydropterin pyrophosphate and para-aminobenzoic acid . The compound interacts with DHPS by binding to its active site, thereby inhibiting its activity. This interaction is significant as it provides a potential target for developing novel antibiotics, especially against sulfa drug-resistant strains .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting the folate biosynthesis pathway, leading to a decrease in the production of tetrahydrofolate, a cofactor essential for DNA synthesis and repair . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death in rapidly dividing cells, such as bacteria .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of dihydropteroate synthase. This binding interaction inhibits the enzyme’s activity, preventing the formation of 7,8-dihydropteroate and subsequently disrupting the folate biosynthesis pathway . The compound’s structure allows it to fit snugly within the enzyme’s active site, making it a potent inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that its inhibitory effects on dihydropteroate synthase remain consistent over time, although the compound’s potency may decrease slightly due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits dihydropteroate synthase without causing significant toxicity . At higher doses, it can lead to adverse effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in the folate biosynthesis pathway, interacting with enzymes such as dihydropteroate synthase . The compound’s inhibition of this enzyme disrupts the production of tetrahydrofolate, affecting metabolic flux and metabolite levels within the cell . This disruption can lead to a cascade of metabolic effects, ultimately resulting in cell death .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . These interactions facilitate the compound’s localization to its target sites, such as the active site of dihydropteroate synthase . The compound’s distribution is crucial for its efficacy, as it needs to reach sufficient concentrations at the target site to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with dihydropteroate synthase . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target enzyme to inhibit its activity effectively . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Eigenschaften
IUPAC Name |
2-[(6-oxo-1,7-dihydropurin-8-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3S/c12-3(13)1-15-7-10-4-5(11-7)8-2-9-6(4)14/h2H,1H2,(H,12,13)(H2,8,9,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYNRDYUSMADRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)NC(=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















